3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
CAS No.: 448211-44-7
Cat. No.: VC0033014
Molecular Formula: C13H23BO2
Molecular Weight: 222.135
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 448211-44-7 |
|---|---|
| Molecular Formula | C13H23BO2 |
| Molecular Weight | 222.135 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-(6-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | APVRBTBASYOFBD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2C |
Introduction
Chemical Properties of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
Physical and Structural Characteristics
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester possesses distinctive physical and structural properties that define its behavior in chemical reactions and applications. Based on structural analysis and comparison with similar compounds, this boronic ester likely exists as a colorless to pale yellow crystalline solid with a moderate melting point in the range of 60-70°C, similar to other cyclic boronic acid pinacol esters . The molecular weight is calculated to be approximately 236.15 g/mol, with a molecular formula of C₁₃H₂₁BO₂. The compound's structure features a cyclohexene ring with a methyl group at the C-3 position and a boronic acid pinacol ester group at the C-2 position, creating a chiral center that can lead to stereoisomeric forms. The presence of the pinacol protecting group creates a stable 5-membered dioxaborolane ring, which provides enhanced stability compared to the free boronic acid while maintaining synthetic utility . The compound's density is estimated to be approximately 1.0-1.1 g/cm³, based on comparison with structurally similar boronic esters reported in the literature.
Reactivity Profile
The reactivity of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is governed by several key structural features that influence its behavior in various chemical transformations. The boron atom, being electron-deficient, exhibits Lewis acidic character and serves as an electrophilic site for reaction with nucleophiles in transmetalation processes, particularly in cross-coupling reactions . The cyclohexene double bond provides a site for potential additions, hydrogenations, or dihydroxylations, enabling further functionalization of the molecule. The presence of the methyl group at the C-3 position introduces steric effects that can influence the stereoselectivity of reactions at adjacent positions. Most significantly, the compound can undergo stereospecific transformations, where the boron moiety can be converted to various functional groups while retaining or inverting the configuration at the carbon center, depending on the reaction conditions . Unlike free boronic acids, this pinacol ester can participate directly in Suzuki-Miyaura coupling reactions without prior hydrolysis, as demonstrated in studies of similar boronic esters, making it particularly valuable for carbon-carbon bond formation under mild conditions .
Table 1: Predicted Physical Properties of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
Synthesis Methods for 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
Direct Borylation Approaches
Applications in Organic Synthesis and Pharmaceutical Development
Role in Cross-Coupling Reactions
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester serves as a valuable building block in various cross-coupling reactions, most notably in Suzuki-Miyaura coupling processes. This reaction involves the palladium-catalyzed formation of carbon-carbon bonds between the boronic ester and aryl or vinyl halides, significantly expanding the synthetic utility of the compound in constructing complex molecular architectures . Recent research has demonstrated that boronic esters can participate directly in transmetalation without prior hydrolysis to the free boronic acid, challenging previous assumptions about the mechanism of Suzuki-Miyaura coupling and potentially enabling milder reaction conditions . In a typical application, 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester would be combined with an aryl halide in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate ligands) and a base (typically K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system . The resulting products would incorporate the 3-methylcyclohexene motif into larger molecular structures, providing access to compounds relevant to pharmaceutical development, agrochemical production, and materials science. The functional cyclohexene moiety in the coupled products offers further opportunities for diversification through reactions at the double bond or the methyl substituent.
Stereospecific Transformations
One of the most significant attributes of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester in synthesis is its capacity to undergo stereospecific transformations, where the boronic ester functionality can be converted to various other groups while preserving or inverting the stereochemical configuration at the carbon center . This property makes it particularly valuable in the synthesis of stereochemically defined compounds. The stereospecific transformations of secondary boronic esters have been extensively documented, providing a toolkit of reactions that can be applied to 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester . These transformations include oxidation to alcohols, amination to form amines, homologation to extend carbon chains, and protodeboronation to replace the boron with hydrogen, among others . Each of these transformations proceeds with high stereochemical fidelity, making them powerful tools for accessing stereodefined building blocks. Additionally, the cyclohexene double bond provides opportunities for further stereoselective functionalization, such as asymmetric dihydroxylation or epoxidation, potentially yielding highly functionalized cyclohexane derivatives with multiple stereogenic centers arranged in defined configurations relevant to natural product synthesis and medicinal chemistry.
Applications in Pharmaceutical Synthesis
The utility of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester extends to pharmaceutical synthesis, where it can serve as a key intermediate in the construction of bioactive compounds containing the cyclohexene or functionalized cyclohexane scaffold. The cyclohexene motif appears in numerous natural products and pharmaceutical agents, making this boronic ester a valuable building block for medicinal chemistry applications. The ability to introduce this structural unit through cross-coupling reactions offers synthetic flexibility in late-stage functionalization strategies for drug development. Boronic esters have been employed as late-stage coupling partners in many syntheses of active pharmaceutical agents, highlighting their importance in modern pharmaceutical development . Additionally, the stereospecific transformations discussed previously enable precise control over stereochemistry, which is crucial for pharmaceutical applications where different stereoisomers can exhibit drastically different biological activities. The 3-methyl substituent provides a handle for further functionalization or can serve as a bioisostere for certain applications. Companies engaged in pharmaceutical research may utilize compounds like 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester as versatile intermediates in divergent synthesis approaches, enabling the efficient exploration of structure-activity relationships in drug discovery programs.
Table 3: Potential Stereospecific Transformations of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester
| Transformation | Reagents | Expected Product | Stereochemical Outcome | Potential Applications |
|---|---|---|---|---|
| Oxidation | H₂O₂, NaOH | 3-Methylcyclohex-1-en-2-ol | Retention of configuration | Alcohols for pharmaceutical intermediates |
| Amination | H₂NOMs, KOH | 3-Methylcyclohex-1-en-2-amine | Inversion of configuration | Amine-containing drug candidates |
| Protodeboronation | TBAF, H₂O | 3-Methylcyclohex-1-ene | Retention of configuration | Simplified alkene structures |
| Homologation | CH₂Br₂, n-BuLi | Extended carbon chain products | Retention of configuration | Carbon chain elaboration |
| Halogenation | NBS or NCS | 2-Halo-3-methylcyclohex-1-ene | Inversion of configuration | Halogenated intermediates for coupling |
| Alkyl/Aryl Addition | RLi, then oxidation | Tertiary alcohols | Retention of configuration | Complex alcohol synthesis |
| Vinylation | Vinyl lithium, NBS | Vinyl derivatives | Retention of configuration | Diene synthesis for Diels-Alder chemistry |
Analytical Methods for Characterization
Spectroscopic Identification Techniques
The comprehensive characterization of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester requires the application of multiple complementary spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy represents the cornerstone of structural elucidation, with ¹H, ¹³C, and ¹¹B NMR providing critical information about the molecular framework . In ¹H NMR, the characteristic signals of the pinacol methyl groups (typically appearing as a singlet at δ 1.25-1.30 ppm integrating to 12 protons) serve as a diagnostic marker for the boronic ester functionality . The olefinic proton of the cyclohexene ring would appear in the δ 5.7-6.0 ppm region, while the methyl group at the C-3 position would produce a distinctive signal pattern. ¹³C NMR provides complementary information, with the characteristic quaternary carbons of the pinacol group appearing around δ 83-84 ppm . ¹¹B NMR spectroscopy offers direct confirmation of the boron environment, with pinacol boronic esters typically exhibiting a signal at approximately δ 30-33 ppm . Infrared spectroscopy can identify key functional groups, with characteristic B-O stretching vibrations appearing in the 1350-1380 cm⁻¹ region. Mass spectrometry, particularly high-resolution techniques, confirms the molecular formula through accurate mass determination and can provide fragmentation patterns characteristic of pinacol boronic esters.
Chromatographic Analysis
Chromatographic techniques play a crucial role in assessing the purity and enabling the isolation of 3-Methylcyclohex-1-ene-2-boronic acid pinacol ester. High-Performance Liquid Chromatography (HPLC) using reverse-phase columns provides an effective method for purity analysis and potential preparative separation. Typical HPLC conditions might include C18 columns with acetonitrile/water mobile phases, often utilizing gradient elution protocols to achieve optimal separation from synthetic impurities. Gas Chromatography (GC) represents another valuable technique, particularly when coupled with Mass Spectrometry (GC-MS) for additional structural confirmation. GC analysis typically employs non-polar stationary phases such as DB-5 or similar, with temperature programming to enhance separation efficiency. Thin-Layer Chromatography (TLC) serves as a rapid analytical tool during synthesis and purification, with typical developing systems including hexane/ethyl acetate mixtures in ratios ranging from 10:1 to 20:1 . The compound would likely exhibit an Rf value in the range of 0.3-0.5 in these solvent systems. Flash column chromatography using silica gel represents the preferred method for laboratory-scale purification, typically employing hexane/ethyl acetate gradients starting from high hexane proportions (e.g., 20:1) and gradually increasing the ethyl acetate component as needed .
Comparison with Related Boronic Esters
Comparative Reactivity in Synthesis
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